

Technical Monograph: Spectroscopic Profiling of N-(2-methoxyethyl)-N-methylhydroxylamine[1]

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Compound of Interest

Compound Name: *N*-(2-methoxyethyl)-*N*-methylhydroxylamine

CAS No.: 116797-81-0

Cat. No.: B13620841

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Executive Summary & Chemical Identity

N-(2-methoxyethyl)-N-methylhydroxylamine is a functionalized tertiary hydroxylamine characterized by a dual-reactive core: a nucleophilic nitrogen center capable of O-functionalization and a methoxyethyl tail that enhances solubility and linker stability.[1] In drug development, it serves as a critical building block for glycoconjugation, nitrene spin trap synthesis, and Weinreb amide analogs.[1]

Chemical Specifications

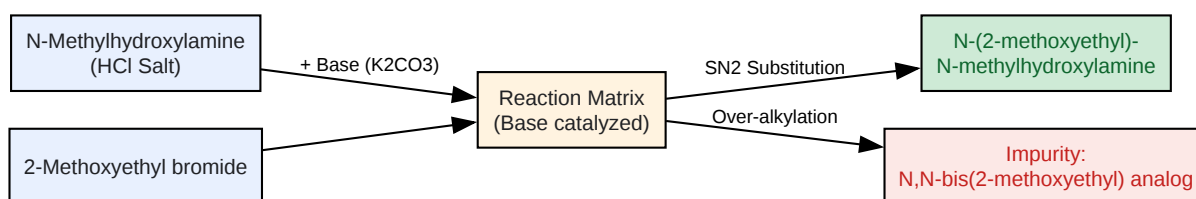
Parameter	Detail
IUPAC Name	N-(2-Methoxyethyl)-N-methylhydroxylamine
Molecular Formula	C ₄ H ₁₁ NO ₂
Molecular Weight	105.14 g/mol
Structure	Me-N(OH)-CH ₂ CH ₂ -OMe
CAS Registry (Parent)	Not widely listed; Analogous to 2580187-94-4 (Des-methyl)
Physical State	Viscous oil (Free base) or Hygroscopic solid (HCl salt)

Synthetic Context & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities often dictate the baseline noise in NMR and MS data.[1]

Primary Synthetic Pathway

The most reliable synthesis involves the nucleophilic substitution of N-methylhydroxylamine with 2-methoxyethyl bromide, or the oxidation of the corresponding tertiary amine.[1]



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Figure 1: Synthetic pathway highlighting the origin of the dialkylated impurity, which appears as a distinct set of multiplets in the 3.0–3.5 ppm region.[1]

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum is dominated by the asymmetry introduced by the N-hydroxyl group. Unlike its amine counterpart, the N-OH group induces significant deshielding on the

-protons.^[1]

Solvent Recommendation: D_2O (for HCl salt) or CDCl_3 (for free base).^[1] Note that in CDCl_3 , the N-OH proton is often broad or invisible due to exchange.^[1]

Predicted ^1H NMR Data (400 MHz, CDCl_3)

Position	Shift (, ppm)	Multiplicity	Integration	Assignment Logic
N-CH ₃	2.65 – 2.75	Singlet (s)	3H	Deshielded vs. amine (2.40 ppm) due to N-OH electronegativity. ^[1]
N-CH ₂	2.85 – 2.95	Triplet (J 6.0 Hz)	2H	-protons; deshielded by N-OH. ^[1]
O-CH ₂	3.55 – 3.65	Triplet (J 6.0 Hz)	2H	Characteristic ether shift; largely unaffected by N-OH. ^[1]
O-CH ₃	3.35	Singlet (s)	3H	Standard methoxy signal. ^[1]
N-OH	8.50 – 9.50	Broad (br s)	1H	Highly variable; disappears with D_2O shake. ^[1]

^{13}C NMR Data (100 MHz, CDCl_3)

- N-CH₃:

46.0 – 48.0 ppm (Upfield shift relative to N-methoxy).[1]

- N-CH₂:

58.0 – 60.0 ppm.[1]

- O-CH₂:

70.0 – 71.5 ppm (Ether carbon).[1]

- O-CH₃:

58.5 – 59.0 ppm.[1]



Expert Insight: A common diagnostic error is confusing the N-Me signal of the hydroxylamine (2.7) with the N-Me of the starting amine (2.4). Always verify complete conversion by monitoring the disappearance of the 2.4 ppm singlet.

B. Mass Spectrometry (MS)

The fragmentation pattern is driven by the cleavage of the weak N-O bond and the stability of the methoxyethyl chain.

Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (+ve).[1]

Ion Type	m/z (Calculated)	Interpretation
[M+H] ⁺	106.09	Protonated molecular ion.[1] Base peak in soft ionization.[1]
[M+Na] ⁺	128.07	Sodium adduct (common in glass/silica contact).[1]
Fragment 1	88.08	[M – OH] ⁺ : Loss of hydroxyl radical (characteristic of hydroxylamines).[1]
Fragment 2	74.06	[M – OMe] ⁺ : Cleavage of the terminal methoxy group.[1]
Fragment 3	46.03	[CH ₃ -N-OH] ⁺ : Cleavage of the ethyl chain (McLafferty-like rearrangement).[1]

C. Infrared Spectroscopy (FT-IR)

The IR spectrum provides rapid confirmation of the N-OH functionality, distinguishing it from the N-H of the precursor or the N-oxide.

- 3200 – 3450 cm⁻¹ (Broad): O-H stretching vibration.[1] This band is significantly broader than a typical alcohol due to hydrogen bonding with the amine nitrogen.[1]
- 2800 – 2950 cm⁻¹: C-H stretching (Aliphatic).[1][2] The methyl C-H stretch often appears as a distinct shoulder.[1]
- 1100 – 1120 cm⁻¹: C-O-C stretching (Ether). Very strong band, confirming the integrity of the methoxyethyl tail.[1]
- 900 – 950 cm⁻¹: N-O stretching.[1] A medium intensity band specific to hydroxylamines.[1]

Analytical Protocols

Protocol 1: Sample Preparation for NMR

- Objective: Prevent oxidation to the nitron during acquisition.

- Step 1: Weigh 10 mg of the HCl salt into a clean vial.
- Step 2: Add 0.6 mL of D₂O (containing 0.05% TSP as internal standard).
- Step 3: If using the free base, use CDCl₃ that has been passed through basic alumina to remove acidic impurities that catalyze oxidation.[1]
- Step 4: Acquire data immediately. Do not heat the sample above 30°C.

Protocol 2: TLC Visualization

Hydroxylamines do not stain well with standard UV.[1]

- Stain: Phosphomolybdic Acid (PMA) or Ninhydrin.[1]
- Observation: Upon heating, the spot typically turns a distinct blue/green (PMA) or faint pink (Ninhydrin), differentiating it from the dark brown/purple of the starting amine.[1]

References

- Sigma-Aldrich. N-(2-methoxyethyl)hydroxylamine hydrochloride (CAS 2580187-94-4) Product Sheet.[1][3][Link\[1\]](#)
- ChemicalBook. N-(2-Methoxyethyl)methylamine (Amine Precursor) Spectral Data.[Link\[1\]](#)
- National Institute of Standards and Technology (NIST). N-Methylhydroxylamine Mass Spectrum (Electron Ionization).[1][Link\[1\]](#)
- BenchChem. Spectroscopic Analysis of O-Methylhydroxylamine: A Technical Guide.[Link](#) (General reference for hydroxylamine shifts).[1]

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